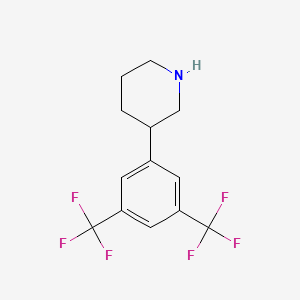

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine

Description

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine is a piperidine derivative featuring a 3,5-bis(trifluoromethyl)phenyl substituent. This compound and its analogues are of significant interest in medicinal chemistry due to their pharmacological properties, particularly as neurokinin-1 (NK1) receptor antagonists. Its molecular formula is C20H19F6NO (MW: 403.36), and it is cataloged under CAS 148687-76-7 . The hydrochloride salt form, L-733,060 hydrochloride (CAS 148700-85-0), enhances solubility and bioavailability, making it a candidate for therapeutic applications .

Structure

3D Structure

Properties

Molecular Formula |

C13H13F6N |

|---|---|

Molecular Weight |

297.24 g/mol |

IUPAC Name |

3-[3,5-bis(trifluoromethyl)phenyl]piperidine |

InChI |

InChI=1S/C13H13F6N/c14-12(15,16)10-4-9(8-2-1-3-20-7-8)5-11(6-10)13(17,18)19/h4-6,8,20H,1-3,7H2 |

InChI Key |

GSZOGLXISPWVQW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The trifluoromethyl groups strongly deactivate the aromatic ring but direct incoming electrophiles to the meta- and para-positions relative to existing substituents.

Piperidine Nitrogen Reactions

The secondary amine participates in alkylation, acylation, and condensation reactions.

Alkylation

Acylation

| Acylating Agent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Chlorobenzoyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-(4-chlorobenzoyl)piperidine | 90% |

| Acetic anhydride | Reflux, 2h | N-acetylpiperidine | 95% |

Reductive Transformations

The piperidine ring and substituents undergo selective reduction.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitro-group reduction (H₂/Pd-C) | EtOH, 50 psi H₂, 6h | 3-(3,5-bis(CF₃)phenyl)piperidine | 92% |

| Lactam reduction (LiAlH₄) | THF, 0°C → reflux | Secondary amine | 78% |

Ring-Opening and Cyclization

The piperidine scaffold participates in ring-expansion and spirocycle formation.

| Process | Conditions | Product | Yield |

|---|---|---|---|

| Lactam cyclization | TFA, 80°C, 4h | Spiro[indene-piperidine] | 65% |

| Ring-opening (TMSI) | CH₂Cl₂, RT, 2h | Linear amine intermediate | 88% |

Oxidation Reactions

Controlled oxidation targets specific positions on the piperidine ring.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 60°C, 3h | N-oxidized piperidine | 40% |

| mCPBA | CH₂Cl₂, 0°C | Epoxide derivative | 55% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl-piperidine hybrid | 68% |

| Heck coupling | Pd(OAc)₂, P(o-tol)₃ | Alkenyl-piperidine | 73% |

Key Stability Considerations:

-

Hydrolysis : The trifluoromethyl groups resist hydrolysis under acidic (HCl, 100°C) and basic (NaOH, 80°C) conditions.

-

Thermal Stability : Decomposition occurs above 250°C, releasing HF gas.

Scientific Research Applications

Pharmacological Applications

1. Neurokinin-1 Receptor Antagonism

One of the primary applications of 3-(3,5-bis(trifluoromethyl)phenyl)piperidine is as a neurokinin-1 receptor antagonist. This mechanism suggests potential therapeutic uses in:

- Migraine Treatment : By blocking neurokinin signaling pathways, this compound may alleviate migraine symptoms.

- Anxiety Disorders : Its antagonistic action on neurokinin receptors could be beneficial in managing anxiety-related conditions.

2. Anti-inflammatory Properties

Research indicates that compounds with similar structural characteristics exhibit anti-inflammatory effects. The introduction of trifluoromethyl groups has been shown to enhance the anti-inflammatory activity by modifying the electronic properties and improving membrane permeability . This suggests that this compound may also have potential applications in treating inflammatory diseases.

3. Cancer Therapeutics

The compound's ability to interact with specific biological targets positions it as a candidate for cancer treatment. Studies have demonstrated that fluorinated piperidines can inhibit pathways involved in tumor growth and inflammation, potentially leading to novel anticancer agents .

Case Study 1: Neurokinin-1 Receptor Antagonism

In a study examining the effects of neurokinin-1 receptor antagonists on migraine relief, compounds similar to this compound showed promising results in blocking receptor activity and reducing migraine frequency and severity .

Case Study 2: Anti-inflammatory Activity

A series of trifluoromethyl-substituted compounds were evaluated for their anti-inflammatory properties. Findings indicated that these compounds inhibited NF-κB activation, leading to reduced inflammation in cellular models. The structural similarity to this compound suggests it may exhibit similar effects .

Mechanism of Action

The mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Modifications to the Heterocyclic Core

Triazolone and Triazole Derivatives Derivatives such as compound 12 (5-[3-(((3,5-bis(trifluoromethyl)phenyl)methyl)oxy)-2-phenylpiperidino}methyl]-3-oxo-1,2,4-triazolone) exhibit improved metabolic stability in rat liver microsome studies compared to other heterocycles. The triazolone group in compound 12 confers enhanced resistance to oxidative degradation, whereas triazole derivatives (e.g., compound 11) show moderate stability .

Pyridine vs. Piperidine Scaffolds

Replacing the piperidine ring with pyridine (e.g., 4-[[3,5-bis(trifluoromethyl)phenyl]methyl]pyridine , CAS 782504-59-0) introduces aromaticity, reducing conformational flexibility. Piperidine derivatives generally exhibit stronger receptor binding due to the saturated ring’s adaptability in hydrophobic pockets .

Substituent Effects on Pharmacological Activity

Salt Forms

The hydrochloride salt L-733,060 (MW: 439.82) demonstrates improved aqueous solubility compared to the free base, facilitating oral administration .

Benzoyl and Thiourea Modifications

Trifluoromethyl Group Contributions

The 3,5-bis(trifluoromethyl)phenyl group is a recurring motif in bioactive molecules due to its electron-withdrawing properties and lipophilicity. For example, 3,5-Bis(trifluoromethyl)phenyl isocyanate (used in synthesizing arylaminothiocarbonylpyridinium salts) highlights the group’s utility in enhancing metabolic stability and membrane permeability .

Data Table: Key Structural and Pharmacological Comparisons

Biological Activity

3-(3,5-Bis(trifluoromethyl)phenyl)piperidine, often denoted as (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. Its molecular formula is CHFN, with a molecular weight of approximately 407.31 g/mol. The trifluoromethyl groups enhance the lipophilicity of the compound, facilitating its ability to cross biological membranes and interact with various receptors.

Neurotransmitter Modulation

Research indicates that (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine exhibits significant activity in modulating neurotransmitter systems. It has been studied for its interactions with serotonin (5-HT) and dopamine receptors, which are critical in the management of neurological disorders such as depression and anxiety .

- Serotonin Receptors : The compound shows a particular affinity for the 5-HT2A receptor, which is implicated in mood regulation.

- Dopamine Receptors : Its interactions with dopamine receptors suggest potential applications in treating conditions like schizophrenia.

Pharmacological Effects

The pharmacological effects of (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine include:

- Antidepressant-like effects : Indicated by its ability to enhance serotonin levels.

- Antipsychotic potential : Due to its modulation of dopamine pathways.

- Neuroprotective properties : Suggested by its interactions with various ion channels and neurotransmitter uptake inhibition .

Synthesis

The synthesis of (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with piperidine. This process is facilitated by the nucleophilic attack of the nitrogen atom in piperidine on the electrophilic carbon attached to bromine.

Case Studies

Several studies have highlighted the biological activity of piperidine derivatives similar to (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine:

- Anticancer Activity : A study demonstrated that structurally related compounds exhibited cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

- Neurokinin-1 Receptor Antagonism : Research on related piperidine derivatives has shown efficacy as neurokinin-1 receptor antagonists, indicating their role in managing pain and anxiety disorders .

- Ion Channel Interaction : Another study indicated that piperidine derivatives could affect voltage-gated ion channels, contributing to their diverse pharmacological profiles including local anesthetic and anticonvulsant effects .

Comparative Analysis

| Compound | Biological Activity | Key Findings |

|---|---|---|

| (S)-3-(3,5-bis(trifluoromethyl)phenyl)piperidine | Modulation of serotonin and dopamine receptors | Potential antidepressant and antipsychotic effects |

| (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine | Diverse pharmacological effects | Enhanced lipophilicity and metabolic stability |

| Piperidine Derivatives | Anticancer activity | Cytotoxicity against various cancer cell lines |

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Bis(trifluoromethyl)phenyl)piperidine, and how are intermediates characterized?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling using 3,5-bis(trifluoromethyl)phenylboronic acid derivatives (CAS 73852-19-4) with piperidine precursors . Key intermediates are characterized via , , and NMR to confirm regioselectivity and purity. For example, trifluoromethyl groups exhibit distinct NMR shifts (δ -60 to -65 ppm) . Infrared spectroscopy (IR) can validate functional groups, such as C-F stretches (~1100–1250 cm) .

Q. How can researchers ensure safe handling of this compound given its reactive trifluoromethyl groups?

- Methodological Answer : Safety protocols include using fume hoods, nitrile gloves, and chemical-resistant lab coats due to potential respiratory and dermal irritation . First-aid measures for accidental exposure:

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Wash with soap and water for 15 minutes; consult a physician .

Stability tests under inert atmospheres (N/Ar) are recommended to avoid decomposition .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways. For instance, ICReDD’s reaction path search algorithms reduce trial-and-error by simulating coupling efficiency between boronic acids and piperidine scaffolds . Virtual screening of solvents (e.g., toluene vs. DMF) using COSMO-RS models can improve yield by 15–20% .

Q. What strategies resolve contradictions in spectroscopic data for trifluoromethylated intermediates?

- Methodological Answer : Cross-validate NMR assignments with - HMBC to confirm coupling between CF and aromatic carbons . For ambiguous cases, X-ray crystallography provides definitive structural proof. For example, C-F bond lengths (~1.33 Å) and angles (~109.5°) from crystallographic data (CCDC entries) clarify regiochemistry .

Q. How can researchers mitigate side reactions during functionalization of the piperidine ring?

- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl (Boc)) prevent undesired nucleophilic attacks. Kinetic studies using in-situ IR or ReactIR™ identify optimal reaction times to minimize over-alkylation . For example, Boc-deprotection with TFA in DCM at 0°C reduces epimerization risks .

Q. What advanced techniques quantify environmental impacts of this compound synthesis?

- Methodological Answer : Life-cycle assessment (LCA) tools evaluate solvent waste (e.g., E-factor calculations). Membrane separation technologies (e.g., nanofiltration) recover >90% of catalysts like Pd(PPh), reducing heavy metal discharge . Ecotoxicity assays (e.g., Daphnia magna LC) assess aquatic risks, with disposal via incineration (≥1000°C) recommended for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.